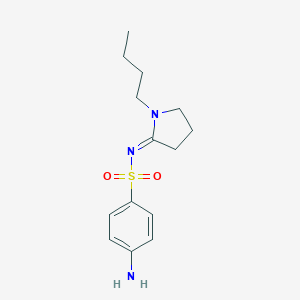

![molecular formula C13H15N3O2 B144138 Bencil [2-(1H-imidazol-5-il)etil]carbamato CAS No. 74058-75-6](/img/structure/B144138.png)

Bencil [2-(1H-imidazol-5-il)etil]carbamato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

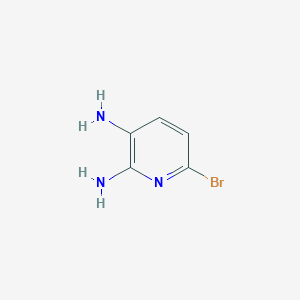

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate (BEC) is an organic compound belonging to the family of carbamates. It is an important intermediate in the synthesis of several pharmaceuticals, such as carbamazepine and oxcarbazepine, and is also used as a pesticide. BEC is a white, crystalline solid with a melting point of around 100°C. Its chemical formula is C8H13N3O2.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Se ha informado que los derivados de imidazol muestran una excelente actividad antibacteriana, que podría aprovecharse en el desarrollo de nuevos antibióticos o antisépticos .

Potencial Antitumoral

Los compuestos que contienen la unidad imidazol se han evaluado por su potencial antitumoral contra varias líneas celulares de cáncer, lo que sugiere su uso en la investigación y terapia del cáncer .

Síntesis de Moléculas Funcionales

Los heterociclos de imidazol son componentes clave en moléculas funcionales que se utilizan en aplicaciones cotidianas, lo que destaca su importancia en la química sintética y la ciencia de los materiales .

Potencial Antioxidante

Algunos derivados de imidazol han mostrado un buen potencial de eliminación en ensayos antioxidantes, lo que indica su posible uso en la investigación relacionada con el estrés oxidativo .

Actividades Antifúngicas

La síntesis de nuevos derivados de imidazol con actividades antifúngicas sugiere su aplicación en la lucha contra las infecciones y enfermedades fúngicas .

Síntesis de Compuestos Heterocíclicos

Los derivados de imidazol se utilizan para sintetizar varios compuestos heterocíclicos con posibles actividades terapéuticas, como los derivados de pirazol, tiofeno, piridina y cumarina .

Direcciones Futuras

Imidazole compounds, including “Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate”, have a broad range of applications and are utilized in a diverse range of fields . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Mecanismo De Acción

Target of Action

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate is a compound that contains an imidazole ring . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level

Análisis Bioquímico

Biochemical Properties

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate plays a crucial role in various biochemical reactions due to its interaction with enzymes, proteins, and other biomolecules. The imidazole ring in this compound can act as a ligand, binding to metal ions in enzymes and influencing their catalytic activity. For instance, it can interact with enzymes like cytochrome P450, which are involved in drug metabolism. The nature of these interactions often involves coordination bonds between the nitrogen atoms of the imidazole ring and the metal ions in the enzyme’s active site .

Cellular Effects

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit or activate specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The imidazole ring can form hydrogen bonds and coordinate bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cell signaling and metabolism, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels .

Metabolic Pathways

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

The transport and distribution of benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to different cellular compartments. Its localization and accumulation can be influenced by factors such as the presence of binding proteins and the compound’s physicochemical properties .

Subcellular Localization

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

benzyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-13(15-7-6-12-8-14-10-16-12)18-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYMWDPVQFBCDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621479 |

Source

|

| Record name | Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74058-75-6 |

Source

|

| Record name | Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)

![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)